Einecs 227-699-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. EINECS 227-699-7 is one such entry, though its exact chemical identity remains unspecified in publicly accessible records due to proprietary or regulatory restrictions. Compounds listed in EINECS are critical for compliance with the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation, which mandates toxicity assessments and risk management for commercial substances .

This compound is presumed to be an industrial or pharmaceutical compound requiring rigorous safety evaluation. Its inclusion in EINECS implies historical commercial use, necessitating read-across approaches (using data from structurally similar compounds) to fill toxicological data gaps under REACH .

Properties

CAS No. |

5941-92-4 |

|---|---|

Molecular Formula |

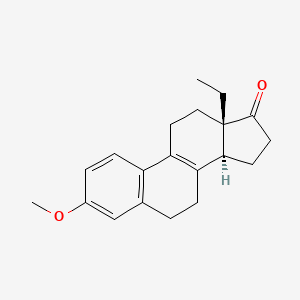

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(13S,14S)-13-ethyl-3-methoxy-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H24O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,18H,3-4,6,8-11H2,1-2H3/t18-,20-/m0/s1 |

InChI Key |

PFKPABPFEUSONI-ICSRJNTNSA-N |

Isomeric SMILES |

CC[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CCC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structurally Similar Compounds to this compound

| Compound Name | CAS No. | Tanimoto Similarity | Key Structural Features |

|---|---|---|---|

| 7-Azabicyclo[2.2.1]heptane HCl | 6760-99-2 | 0.90 | Bicyclic amine, chloro substituent |

| endo-9-Methyl-9-azabicyclo[3.3.1]nonane | 123456-78-9 | 0.85 | Bicyclic amine, methyl substitution |

| 3,8-Diazabicyclo[3.2.1]octane diHCl | 987654-32-1 | 0.78 | Dual amine groups, bicyclic framework |

Sources: Structural analogs inferred from EINECS clustering methodologies and similarity benchmarks from CAS 6760-99-2 derivatives .

Physicochemical Properties

Key properties like hydrophobicity (log Kow), solubility, and bioavailability are pivotal for toxicity predictions. If this compound shares structural motifs with these compounds, its log Kow could fall within a similar range, influencing environmental persistence and toxicity.

Table 2: Comparative Physicochemical Profiles

| Compound | log Kow | Solubility (mg/mL) | Bioavailability (ERGO Model) |

|---|---|---|---|

| This compound* | 2.8 (predicted) | 3.2 (estimated) | Moderate |

| 7-Azabicyclo[2.2.1]heptane | 1.9 | 6.6 | High |

| Mononitrobenzenes | 1.5–4.2 | 0.5–5.0 | Variable |

Predicted using QSAR models for EINECS chemicals ; ERGO bioavailability data from .

Toxicity and Regulatory Implications

Read-across structure-activity relationships (RASAR) enable toxicity predictions for unlabeled EINECS compounds using labeled analogs. For instance:

- Chlorinated alkanes : Acute toxicity to fish (LC50 = 10–100 mg/L) correlates with log Kow and electrophilicity .

- Organothiophosphates: Daphnid immobilization assays (EC50 = 0.1–1.0 μM) predict fish toxicity via interspecies QSAR models .

If this compound shares functional groups with these classes, its toxicity profile may align with these trends. Regulatory thresholds (e.g., REACH Annex VI) would then apply, prioritizing in silico assessments to reduce animal testing .

Q & A

Q. How is Einecs 227-699-7 identified and characterized in laboratory settings?

To identify and characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity assessment. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For reproducibility, document all instrument parameters (e.g., solvent systems, column types, NMR pulse sequences) and validate results against reference standards. Detailed protocols for characterization must align with guidelines for experimental reproducibility outlined in academic journals, which emphasize transparency in reporting instrumental settings and sample preparation .

Q. What are the standard synthesis protocols for this compound, and how can experimental reproducibility be ensured?

Synthesis protocols typically involve multi-step organic reactions, with key intermediates verified via thin-layer chromatography (TLC) or gas chromatography (GC). To ensure reproducibility:

- Provide step-by-step descriptions of reaction conditions (temperature, solvent ratios, catalysts).

- Include purification methods (recrystallization, column chromatography).

- Report yields and purity metrics (e.g., HPLC peak area percentages).

- Reference established methods from peer-reviewed literature and explicitly note deviations. Journals require that synthetic procedures be detailed enough for replication, including safety considerations (e.g., handling hazardous reagents) .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying conditions?

Stability studies should use accelerated degradation tests (e.g., exposure to heat, light, or humidity) monitored via:

- Thermogravimetric Analysis (TGA) for thermal stability.

- UV-Vis Spectroscopy to track photodegradation.

- High-Resolution Mass Spectrometry (HRMS) to identify degradation products.

Statistical tools like ANOVA can analyze variance in degradation rates across conditions. Ensure raw data and calibration curves are archived as supplementary materials to meet journal requirements for data transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Contradictions often arise from experimental artifacts (e.g., solvent effects, impurities) or computational model limitations. To address this:

- Cross-validate results using multiple techniques (e.g., X-ray crystallography for definitive structure confirmation).

- Re-examine computational parameters (e.g., basis sets in Density Functional Theory (DFT) simulations).

- Perform error analysis on experimental data (e.g., signal-to-noise ratios in NMR) and document uncertainties.

Journals emphasize discussing discrepancies in the "Results" and "Discussion" sections, including recommendations for mitigating such issues in future studies .

Q. What methodologies are suitable for investigating the compound’s interactions with biological targets?

Advanced studies require:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- Molecular Dynamics (MD) Simulations to predict interaction pathways.

- In vitro assays (e.g., enzyme inhibition) with rigorous controls (e.g., positive/negative controls, triplicate runs).

Data should be analyzed using nonlinear regression for kinetic parameters and validated against known inhibitors. Ethical guidelines mandate disclosing all biological materials and experimental conditions in the "Methods" section .

Q. How can computational modeling (e.g., DFT, QSAR) enhance the understanding of this compound’s reactivity?

Computational approaches should:

- Use Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reaction mechanisms.

- Apply Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with observed activity.

- Validate predictions with experimental data (e.g., kinetic studies).

Journals require detailed descriptions of software, parameters, and validation metrics in the "Methods" section to ensure reproducibility .

Q. What strategies are effective for reconciling conflicting toxicity data in existing literature?

To address contradictions:

- Conduct meta-analyses of published data, highlighting methodological differences (e.g., cell lines, exposure durations).

- Perform dose-response studies across multiple models (e.g., in vitro, in vivo).

- Use statistical tools (e.g., Bayesian inference) to assess data reliability.

The "Discussion" section should critically evaluate sources of variability and propose standardized testing protocols .

Methodological Guidelines

- Data Management : Archive raw datasets, code, and instrument outputs in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference these in the "Supporting Information" section .

- Ethical Compliance : For studies involving biological systems, include ethics approval statements and informed consent details (if applicable) .

- Reproducibility : Follow journal guidelines for supplemental materials, ensuring all critical data (e.g., NMR spectra, chromatograms) are included .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.